Home > Products > Screening Compounds P125319 > (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone
(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone - 852133-78-9

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

Catalog Number: EVT-2916570
CAS Number: 852133-78-9
Molecular Formula: C19H20FN3OS
Molecular Weight: 357.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone is a heterocyclic compound containing imidazo[2,1-b]thiazole and piperidine moieties. While its specific source and classification within a broader chemical taxonomy are not explicitly mentioned in the provided abstracts, its structural features suggest potential applications in medicinal chemistry and as a building block for more complex molecules. The provided research highlights its use as a scaffold in developing potential anti-HIV agents. []

Mechanism of Action

The research by [] suggests that (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone inhibits HIV-1 assembly by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It competes with PI(4,5)P2 for MA binding, disrupting the virus's ability to assemble new viral particles. This mechanism highlights the compound's potential as an anti-HIV agent.

Applications

The primary application of (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone identified in the provided research is as a potential inhibitor of HIV-1 assembly. []

  • Anti-HIV Activity: Research demonstrates that this compound exhibits antiviral activity against HIV-1 by binding to the MA protein and interfering with viral assembly. [] Its activity profile against different HIV-1 isolates suggests broad-spectrum potential.

1. 1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (Compound 1) []

    Compound Description: This compound is a ghrelin receptor inverse agonist containing a fused imidazo[2,1-b]thiazole motif. Studies reveal its bioactivation potential as it undergoes oxidative metabolism in human liver microsomes, forming glutathione conjugates. This indicates the formation of reactive species. []

    Relevance: Compound 1 shares a core imidazo[2,1-b]thiazole structure with the main compound, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone. Both compounds feature a 6-substituted imidazo[2,1-b]thiazole core, highlighting their structural similarity and potential for similar biological activity. []

2. 1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (Compound 2) []

    Compound Description: Similar to Compound 1, Compound 2 is a ghrelin receptor inverse agonist with a 2-methylimidazo[2,1-b]thiazole core structure. It also demonstrates bioactivation potential by forming glutathione conjugates in human liver microsomes. Interestingly, the glutathione conjugation in Compound 2 occurs via oxidative desulfation, potentially involving thiazole ring epoxidation. []

    Relevance: Compound 2 is closely related to the main compound due to the presence of the 2-methylimidazo[2,1-b]thiazol-6-yl moiety. This structural similarity suggests potential similarities in their binding interactions with biological targets, particularly within the imidazo[2,1-b]thiazole binding pocket. []

3. (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (Compound 11x) []

    Compound Description: Compound 11x exhibits potent cytotoxic activity against various human cancer cell lines with IC50 values ranging from 0.64 to 1.44 μM. Its mechanism of action involves inhibiting microtubule assembly in A549 lung cancer cells, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. []

    Relevance: This compound, while not sharing the same core structure, highlights the potential of imidazo[2,1-b]thiazole derivatives as biologically active scaffolds. The presence of the imidazo[2,1-b]thiazole group in both Compound 11x and the main compound, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone, underscores the significance of this motif in medicinal chemistry and drug discovery. []

4. 2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7) []

    Compound Description: Identified as a potent anti-HIV-1 compound, Compound 7 targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. It directly interacts with MA, competing with PI(4,5)P2 for binding, and diminishes the production of new viruses. []

    Relevance: Although belonging to a different chemical class than the main compound, Compound 7's inclusion highlights the broader context of exploring different heterocyclic scaffolds in medicinal chemistry. Both this compound and (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone exemplify the potential of targeting specific protein-protein interactions involved in viral replication. []

5. N-[4-ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (Compound 18) []

    Compound Description: Identified as an anti-HIV-1 compound, Compound 18 showcases antiviral activity. Notably, it features an imidazo[2,1-b][1,3]thiazole moiety. []

    Relevance: Compound 18 and the main compound, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone, both incorporate an imidazothiazole core, emphasizing the versatility of this scaffold in medicinal chemistry. While their core structures differ slightly, they highlight the potential of modifications within this class for achieving desired biological activities. []

6. 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone (Compound 4g) []

    Compound Description: Displaying pronounced antitubercular activity, Compound 4g emerges as the most promising compound in a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. It exhibits significant activity against Mycobacterium tuberculosis H37Rv (MTB) with a minimal inhibitory concentration (MIC) value of 0.39 µg/mL. []

    Relevance: Although not directly related in structure, both Compound 4g and (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone share the presence of a methylimidazo[2,1-b]thiazole moiety. This shared structural feature suggests a potential link to their biological activities and highlights the importance of this specific moiety in medicinal chemistry research. []

7. (R)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)-1-(2-(5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)ethan-1-one (PF-5190457) []

    Compound Description: PF-5190457 is a potent and selective inverse agonist of the ghrelin receptor (growth hormone secretagogue receptor 1a, GHS-R1a). This compound is currently under clinical development for treating alcohol use disorder. []

    Relevance: PF-5190457 shares the crucial 2-methylimidazo[2,1-b]thiazol-6-yl moiety with the main compound, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone. This structural similarity suggests that both compounds might interact with similar biological targets, particularly those recognizing the 2-methylimidazo[2,1-b]thiazol-6-yl group. []

8. (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one (PF-6870961) []

    Compound Description: PF-6870961 is a major hydroxyl metabolite of PF-5190457. It is formed through the action of molybdenum-containing enzymes, aldehyde oxidase, and xanthine oxidase, in the liver. []

    Relevance: Like both PF-5190457 and the main compound, PF-6870961 contains the 2-methylimidazo[2,1-b]thiazol-6-yl subunit. This structural similarity emphasizes the significance of this specific moiety in the metabolic pathway of these compounds and highlights its potential role in their biological activity. []

9. 2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (Compound 3) []

    Compound Description: This compound was designed as a structural analog of Compounds 1 and 2 to mitigate their bioactivation liability. By replacing the thiazole ring with a 1,2,4-thiadiazole group, Compound 3 successfully abrogated bioactivation while retaining the desired pharmacological properties. []

    Relevance: While not directly containing the imidazo[2,1-b]thiazole motif, Compound 3 offers valuable insight into structure-activity relationships. Its development stemmed from understanding the bioactivation pathways of compounds containing the imidazo[2,1-b]thiazole core, like the main compound, (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone. This highlights the importance of considering metabolic liabilities associated with specific structural motifs and the potential for modification to improve drug safety profiles. []

Properties

CAS Number

852133-78-9

Product Name

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(4-methylpiperidin-1-yl)methanone

Molecular Formula

C19H20FN3OS

Molecular Weight

357.45

InChI

InChI=1S/C19H20FN3OS/c1-12-7-9-22(10-8-12)18(24)17-13(2)23-11-16(21-19(23)25-17)14-3-5-15(20)6-4-14/h3-6,11-12H,7-10H2,1-2H3

InChI Key

CUZPXNHVJXXIOD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.